molecular formula C5H4F3N3S B15247937 2-(Trifluoromethyl)thiazole-4-carboximidamide

2-(Trifluoromethyl)thiazole-4-carboximidamide

Cat. No.: B15247937
M. Wt: 195.17 g/mol
InChI Key: ZARWTEFLNKMNCA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiazole-4-carboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further substituted with a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)thiazole-4-carboximidamide typically involves the reaction of appropriate thiazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the thiazole ring. The subsequent introduction of the carboximidamide group can be achieved through the reaction with cyanamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)thiazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(Trifluoromethyl)thiazole-4-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboximidamide group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiazole-4-carboxylic acid
  • 2-(Trifluoromethyl)thiazole-4-carboxamide
  • 2-(Trifluoromethyl)thiazole-4-carboxylate

Uniqueness

2-(Trifluoromethyl)thiazole-4-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H4F3N3S

Molecular Weight

195.17 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-carboximidamide

InChI

InChI=1S/C5H4F3N3S/c6-5(7,8)4-11-2(1-12-4)3(9)10/h1H,(H3,9,10)

InChI Key

ZARWTEFLNKMNCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(=N)N

Origin of Product

United States

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